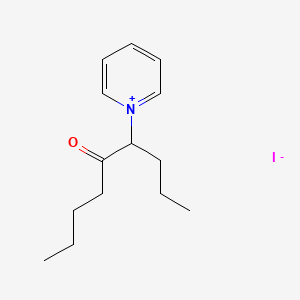
1-(5-Oxononan-4-YL)pyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Oxononan-4-YL)pyridin-1-ium iodide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridinium core with a nonanone side chain, making it an interesting subject for research in organic chemistry and material science.
Vorbereitungsmethoden
The synthesis of 1-(5-Oxononan-4-YL)pyridin-1-ium iodide typically involves the reaction of pyridine with a nonanone derivative under specific conditions. The reaction is often carried out in the presence of an iodinating agent to introduce the iodide ion. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(5-Oxononan-4-YL)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The iodide ion can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-Oxononan-4-YL)pyridin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism by which 1-(5-Oxononan-4-YL)pyridin-1-ium iodide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridinium core can interact with various biological molecules, potentially leading to changes in their activity or function. The nonanone side chain may also play a role in modulating these interactions.
Vergleich Mit ähnlichen Verbindungen
1-(5-Oxononan-4-YL)pyridin-1-ium iodide can be compared with other pyridinium compounds, such as:
1-Methylpyridin-1-ium iodide: Similar structure but with a methyl group instead of a nonanone side chain.
4,4’-Bipyridinium salts: Known for their use in redox reactions and as building blocks for more complex structures. The uniqueness of this compound lies in its specific side chain, which imparts distinct chemical and physical properties compared to other pyridinium compounds.
Eigenschaften
CAS-Nummer |
57644-96-9 |
|---|---|
Molekularformel |
C14H22INO |
Molekulargewicht |
347.23 g/mol |
IUPAC-Name |
4-pyridin-1-ium-1-ylnonan-5-one;iodide |
InChI |
InChI=1S/C14H22NO.HI/c1-3-5-10-14(16)13(9-4-2)15-11-7-6-8-12-15;/h6-8,11-13H,3-5,9-10H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OHUYGEPTDYJVTE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(=O)C(CCC)[N+]1=CC=CC=C1.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Furan-2-yl)propyl]-3-methylaniline](/img/structure/B14617947.png)
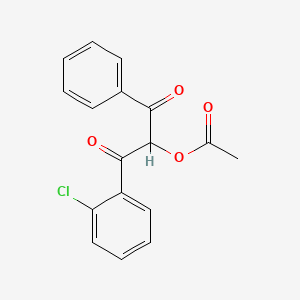
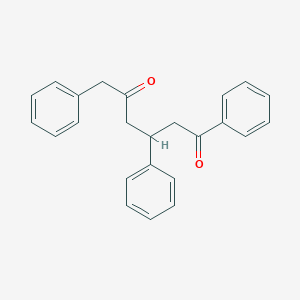

![S-[(2-Amino-2-carboxyethyl)selanyl]-L-cysteine](/img/structure/B14617964.png)
![4,6-Dinitro-7-[(prop-2-en-1-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14617971.png)
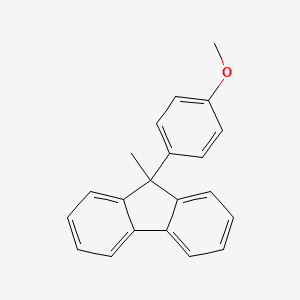
![1-[2-(4-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14617983.png)

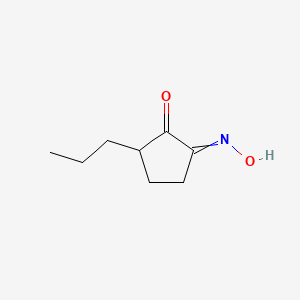
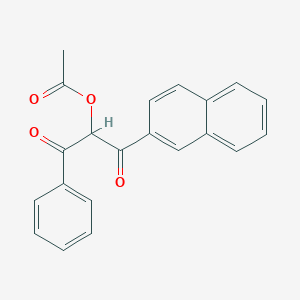
![N-[3-Hydroxy-3-(3-methoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B14618007.png)
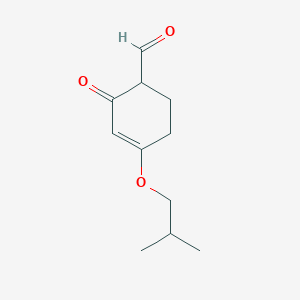
![N-[2-(1H-indol-3-yl)ethyl]-1-methylpyridin-1-ium-3-carboxamide;iodide](/img/structure/B14618032.png)
